Pentoxyverine citrate

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le citrate de carbétapentane peut être synthétisé en chauffant du carbétapentane à une température d'environ 80 à 120 °C et en ajoutant lentement de l'acide tannique tout en agitant le mélange réactionnel . Une autre méthode implique la formation d'un complexe de citrate de carbétapentane et de cyclodextrine pour réduire son amertume, le rendant ainsi approprié pour les préparations de sirops liquides ou secs .

Méthodes de production industrielle : La production industrielle du citrate de carbétapentane implique généralement la synthèse de son sel de citrate en raison de sa solubilité dans l'eau. Le procédé comprend le chauffage du carbétapentane et l'ajout d'acide tannique dans des conditions contrôlées .

Analyse Des Réactions Chimiques

Degradation Reactions

Pentoxyverine citrate undergoes hydrolysis under specific conditions:

Hydrolytic Degradation

-

Acidic/alkaline hydrolysis : Ester bonds cleave to form 1-phenylcyclopentanecarboxylic acid and 2-(2-diethylaminoethoxy)ethanol .

-

Stability : Stable at pH 4–6 but degrades rapidly in strongly acidic (pH < 2) or alkaline (pH > 8) environments .

| Condition | Degradation Pathway | Products |

|---|---|---|

| pH 1.2 (simulated gastric) | Partial ester hydrolysis | Carboxylic acid + alcohol intermediates |

| pH 9.0 (intestinal) | Complete ester cleavage | 1-Phenylcyclopentanecarboxylic acid, diethylaminoethanol |

No significant photolytic or thermal degradation is reported under standard storage conditions .

Metabolic Pathways

In vivo metabolism involves hepatic and renal pathways:

Over 99% of the drug is metabolized, with only 0.37% excreted unchanged . The plasma half-life is 2.3 hours orally, extending to 3.5 hours for suppositories due to reduced first-pass metabolism .

Analytical Characterization Methods

Quantitative analysis leverages reactivity with chemiluminescent reagents and chromatographic separation:

Chemiluminescence (CL) Detection

-

Reagents : N-Chlorosuccinimide (NCS) and alkaline dichlorofluorescein .

-

Mechanism : Post-chemiluminescence (PCL) reaction generates measurable light emission.

-

Performance :

Chromatographic Methods

| Method | Conditions | Application |

|---|---|---|

| HPLC | C18 column, UV detection (λ = 254 nm) | Plasma and pharmaceutical quantification |

| LC-MS | ESI+ mode, m/z 334 → 156 | Metabolic profiling |

Applications De Recherche Scientifique

Antitussive Efficacy

Research indicates that pentoxyverine citrate has been used in various clinical settings to evaluate its effectiveness as a cough suppressant. Although some animal studies have demonstrated its efficacy in suppressing cough induced by citric acid challenges, clinical evidence remains limited due to poorly designed studies conducted over 50 years ago .

Case Studies

- Case of Pentoxyverine Poisoning : A notable case involved a four-week-old infant who developed acute respiratory failure attributed to pentoxyverine exposure through breast milk. The mother had been using pentoxyverine-containing cough drops, leading to significant concentrations of the drug in both maternal and infant serum. This case highlights potential risks associated with the use of pentoxyverine in lactating mothers .

- Animal Studies : In guinea pig models, pentoxyverine demonstrated significant inhibition of cough induced by citric acid. These findings suggest a potential role for pentoxyverine in treating acute cough conditions; however, translating these results to human efficacy remains challenging .

Data Tables

Mécanisme D'action

Carbetapentane citrate exerts its effects by acting as an agonist at sigma-1 receptors, as well as kappa and mu-opioid receptors . It also functions as an antagonist at muscarinic receptors (subtype M1) . The exact mechanism by which it suppresses the cough reflex is not fully understood, but it is believed to involve central nervous system pathways .

Comparaison Avec Des Composés Similaires

Codeine: An opioid antitussive with a different mechanism of action.

Dextromethorphan: A non-opioid antitussive that acts on sigma-1 receptors but has different pharmacological properties.

Diphenhydramine: An antihistamine with antitussive effects, but primarily used for its antihistaminic properties.

Uniqueness: Carbetapentane citrate is unique due to its combination of antimuscarinic, anticonvulsant, and local anesthetic properties, making it effective as a cough suppressant without the opioid-related side effects seen with compounds like codeine .

Activité Biologique

Pentoxyverine citrate, also known as carbetapentane citrate, is a compound primarily used as an antitussive agent. Its biological activity encompasses a range of pharmacological effects, including antimuscarinic, anticonvulsant, and local anesthetic properties. This article delves into the mechanisms of action, pharmacokinetics, and clinical applications of this compound, supported by data tables and research findings.

This compound exhibits its biological activity through multiple mechanisms:

- Sigma-1 Receptor Agonism : It acts as an agonist at sigma-1 receptors with a Ki value of approximately 41 nM for σ1 and 75 nM for σ1 in guinea pig brain membranes . The sigma-1 receptors are involved in modulating various neurotransmitter systems and may play a role in the cough reflex modulation by acting on the nucleus tractus solitarius (NTS) in the brainstem .

- Muscarinic Antagonism : this compound has anticholinergic properties, which can relax pulmonary alveoli and reduce mucus production. This is particularly beneficial in treating cough associated with respiratory conditions .

- Anticonvulsant Activity : Studies suggest that pentoxyverine may exhibit anticonvulsant effects. In animal models, it has shown protective effects against seizures induced by maximal electroshock .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and specific elimination pathways:

| Parameter | Value |

|---|---|

| Absorption | Rapid; Tmax ~ 1.2 hours (oral) |

| Half-Life | 2.3 hours (oral), 3-3.5 hours (rectal) |

| Metabolism | Primarily hepatic; ester hydrolysis is significant |

| Excretion | Renal |

The compound's bioavailability is notably higher when administered rectally compared to oral formulations due to first-pass metabolism effects .

Clinical Applications

This compound is primarily indicated for:

- Cough Suppression : It is commonly used in over-the-counter cough medications for conditions like the common cold, flu, bronchitis, and sinusitis .

- Anticonvulsant Use : While not its primary indication, its anticonvulsant properties may offer therapeutic benefits in specific contexts .

Case Studies

Several studies have investigated the efficacy and safety of this compound:

- Bioequivalence Study : A study evaluated the bioequivalence of orally disintegrating tablets of this compound in healthy male volunteers. Results indicated that the tested preparation met bioequivalence criteria compared to a reference product .

- Efficacy in Cough Management : Clinical trials have demonstrated that this compound effectively reduces cough frequency and severity in patients with respiratory infections, outperforming placebo controls .

Propriétés

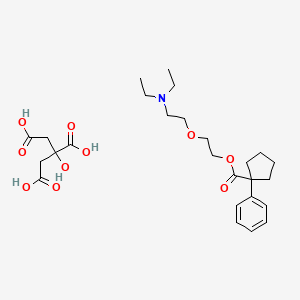

IUPAC Name |

2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO3.C6H8O7/c1-3-21(4-2)14-15-23-16-17-24-19(22)20(12-8-9-13-20)18-10-6-5-7-11-18;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,10-11H,3-4,8-9,12-17H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJDEXBCRLOVTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177717 | |

| Record name | Carbetapentane citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>78.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500452 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

23142-01-0 | |

| Record name | Carbetapentane citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23142-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbetapentane citrate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023142010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbetapentane citrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbetapentane citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl[2-[2-[(1-phenylcyclopentyl)formyloxy]ethoxy]ethyl]ammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTOXYVERINE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SH0MFJ5HJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.